2-Chlorobenzylzinc chloride

Description

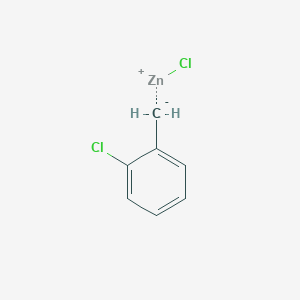

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-chloro-2-methanidylbenzene;chlorozinc(1+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl.ClH.Zn/c1-6-4-2-3-5-7(6)8;;/h2-5H,1H2;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUHAQRYHECFSSL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=CC=CC=C1Cl.Cl[Zn+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70404430 | |

| Record name | 2-Chlorobenzylzinc chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312624-11-6 | |

| Record name | 2-Chlorobenzylzinc chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Application of 2-Chlorobenzylzinc Chloride

A Senior Application Scientist's Perspective on a Versatile Organometallic Reagent for Drug Discovery and Development

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-chlorobenzylzinc chloride, a valuable organozinc reagent in modern organic chemistry. Addressed to researchers, scientists, and professionals in drug development, this document delves into the mechanistic intricacies of its formation from 2-chlorobenzyl chloride, offers a detailed and field-proven experimental protocol, and explores its diverse applications, particularly in the realm of pharmaceutical synthesis. The guide emphasizes the principles of scientific integrity, providing a robust framework for the safe and effective utilization of this potent synthetic tool.

Introduction: The Ascendancy of Organozinc Reagents in Complex Molecule Synthesis

Organozinc reagents have carved a unique and indispensable niche in the synthetic chemist's toolbox. Their remarkable functional group tolerance, coupled with their tunable reactivity, positions them as superior alternatives to more reactive organometallic counterparts like organolithium or Grignard reagents, especially in the intricate landscape of pharmaceutical synthesis. The direct insertion of zinc metal into organic halides represents the most straightforward and atom-economical method for their preparation. This guide focuses on a particularly useful member of this class: this compound. The presence of the chloro-substituent on the benzyl ring offers a strategic handle for further functionalization, making it a valuable building block in the construction of complex molecular architectures relevant to drug discovery.

The Core Synthesis: From 2-Chlorobenzyl Chloride to a Potent Nucleophile

The transformation of the relatively inert 2-chlorobenzyl chloride into the highly reactive this compound is achieved through the oxidative addition of metallic zinc. This process, while conceptually simple, requires careful control of reaction conditions to ensure high yields and minimize side reactions, most notably Wurtz-type homocoupling.

Mechanistic Underpinnings: A Radical Pathway

The prevailing mechanistic hypothesis for the insertion of zinc into benzyl halides involves a single-electron transfer (SET) from the zinc metal surface to the organic halide. This generates a transient radical anion, which then fragments to produce a benzyl radical and a halide anion. The benzyl radical is then trapped by another zinc species on the surface to form the organozinc compound. The reaction is believed to occur on the surface of the zinc metal, and its efficiency is highly dependent on the activation state of the zinc.

The Crucial Role of Lithium Chloride: Activating the Inactive

Commercially available zinc dust is often coated with a passivating layer of zinc oxide, which can hinder the oxidative addition process. To overcome this, various activation methods have been developed. A particularly effective and widely adopted method involves the use of lithium chloride (LiCl) as an additive. LiCl is believed to play a dual role: it helps to dissolve the passivating ZnO layer and it prevents the newly formed organozinc species from agglomerating on the zinc surface, thereby maintaining a high surface area of active zinc throughout the reaction. This LiCl-mediated protocol allows for the efficient synthesis of benzylic zinc reagents at ambient temperatures.

Experimental Protocol: A Self-Validating System

The following protocol is a robust and reproducible method for the preparation of this compound, adapted from established procedures for the synthesis of functionalized benzylic zinc reagents.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity (for a 10 mmol scale) | Notes |

| 2-Chlorobenzyl chloride | C₇H₆Cl₂ | 161.03 | 1.61 g (10.0 mmol) | Ensure high purity. |

| Zinc dust (<10 µm) | Zn | 65.38 | 0.98 g (15.0 mmol) | Use freshly opened or properly stored zinc dust. |

| Anhydrous Lithium Chloride | LiCl | 42.39 | 0.64 g (15.0 mmol) | Dry thoroughly before use. |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | ~20 mL | Use freshly distilled from a suitable drying agent. |

| Iodine | I₂ | 253.81 | 1-2 small crystals | As an indicator for the initiation of the reaction. |

Step-by-Step Methodology

Safety Precaution: This reaction should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques. Organozinc reagents can be pyrophoric and should be handled with extreme care.

-

Preparation of the Reaction Vessel: A flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar is charged with zinc dust (0.98 g, 15.0 mmol) and anhydrous lithium chloride (0.64 g, 15.0 mmol).

-

Inert Atmosphere: The flask is evacuated and backfilled with argon three times to ensure an inert atmosphere.

-

Solvent Addition: Anhydrous THF (~10 mL) is added to the flask via syringe.

-

Activation: A few crystals of iodine are added to the stirring suspension. The disappearance of the iodine color indicates the activation of the zinc.

-

Addition of the Starting Material: A solution of 2-chlorobenzyl chloride (1.61 g, 10.0 mmol) in anhydrous THF (~10 mL) is added dropwise to the activated zinc suspension over a period of 20-30 minutes. An exotherm is usually observed.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction can be monitored by GC analysis of quenched aliquots.

-

Completion and Titration: Upon completion, the grayish suspension is allowed to settle. The concentration of the resulting this compound solution can be determined by titration against a standard solution of iodine.

Visualizing the Workflow

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Characterization of this compound

Due to the reactive nature of organozinc reagents, in-situ characterization is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (THF-d₈): The benzylic protons (Ar-CH₂ -ZnCl) are expected to appear as a singlet in the range of δ 2.5-3.5 ppm. The aromatic protons will appear in the aromatic region (δ 6.8-7.5 ppm), with splitting patterns consistent with a 1,2-disubstituted benzene ring.

-

¹³C NMR (THF-d₈): The benzylic carbon (Ar-C H₂-ZnCl) is expected to be in the range of δ 40-50 ppm. The aromatic carbons will appear in the typical aromatic region (δ 120-150 ppm).

Titration

Iodometric titration is a reliable method to determine the concentration of the prepared organozinc solution. A sample of the solution is quenched with a known excess of iodine solution, and the remaining iodine is then back-titrated with a standard solution of sodium thiosulfate.

Applications in Drug Discovery and Development

This compound is a versatile intermediate for the introduction of the 2-chlorobenzyl moiety into a wide range of molecules, many of which are of pharmaceutical interest.

Negishi Cross-Coupling Reactions

The most prominent application of this compound is in palladium- or nickel-catalyzed Negishi cross-coupling reactions. This reaction forms a carbon-carbon bond between the benzylic carbon of the organozinc reagent and an sp²- or sp³-hybridized carbon of an organic halide or triflate.

Caption: A simplified schematic of the Negishi cross-coupling reaction.

This methodology allows for the synthesis of a diverse array of diarylmethane and related structures, which are common motifs in bioactive molecules. The chloro-substituent can be retained in the final product or serve as a point for further synthetic manipulations.

Synthesis of Pharmaceutical Scaffolds

The 2-chlorobenzyl group is a key structural component in various pharmaceuticals. For instance, this reagent can be a crucial building block in the synthesis of certain antifungal agents and other therapeutic compounds. The ability to form C-C bonds under mild conditions with high functional group tolerance makes it an attractive tool for late-stage functionalization in complex syntheses.

Safety and Handling: A Non-Negotiable Priority

Organozinc reagents, including this compound, are often pyrophoric, reacting violently with air and moisture. Strict adherence to safety protocols is paramount.

-

Inert Atmosphere: All manipulations must be carried out under a dry, inert atmosphere (argon or nitrogen) using Schlenk lines or in a glovebox.

-

Anhydrous Conditions: All glassware must be rigorously dried, and all solvents must be anhydrous.

-

Personal Protective Equipment (PPE): Flame-retardant lab coats, safety glasses, and appropriate gloves are mandatory.

-

Quenching: Any residual organozinc reagent must be carefully quenched. This is typically done by slow, dropwise addition of a protic solvent like isopropanol at low temperature, followed by a more aqueous workup.

Conclusion: A Versatile Tool for the Modern Chemist

This compound stands as a testament to the power and versatility of organozinc chemistry. Its straightforward synthesis, coupled with its broad applicability in carbon-carbon bond formation, makes it an invaluable reagent for chemists engaged in the synthesis of complex organic molecules. For those in the pharmaceutical industry, the ability to introduce the 2-chlorobenzyl motif with high efficiency and functional group tolerance opens up new avenues for the design and synthesis of novel therapeutic agents. As with any powerful tool, a thorough understanding of its properties, a commitment to safe handling, and a creative approach to its application will unlock its full potential.

References

-

Knochel, P., & Singer, R. D. (1993). Preparation and Reactions of Polyfunctional Organozinc Reagents in Organic Synthesis. Chemical Reviews, 93(7), 2117–2188. [Link]

-

Metzger, A., Schade, M. A., & Knochel, P. (2008). LiCl-Mediated Preparation of Highly Functionalized Benzylic Zinc Chlorides. Organic Letters, 10(6), 1107–1110. [Link]

-

Negishi, E.-i. (1982). Palladium- or nickel-catalyzed cross coupling. A new selective method for carbon-carbon bond formation. Accounts of Chemical Research, 15(11), 340–348. [Link]

-

Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333–3336. [Link]

-

University of California, Los Angeles. (n.d.). Procedures for Safe Use of Pyrophoric Liquid Reagents. UCLA Chemistry and Biochemistry. [Link]

-

Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(21), 7532–7533. [Link]

-

Sase, S., Jaric, M., Metzger, A., Malakhov, V., & Knochel, P. (2008). One-Pot Negishi Cross-Coupling Reactions of in Situ Generated Zinc Reagents with Aryl Chlorides, Bromides, and Triflates. The Journal of Organic Chemistry, 73(19), 7380–7382. [Link]

-

Metzger, A. (2010). Preparation and Applications of Benzylic Zinc Chlorides. Lewis-Acid Promoted Additions of Organomagnesium and Organozinc Reagents to Carbonyl Derivatives. Transition Metal-Catalyzed Cross-Coupling Reactions With Methylthio-Substituted N-Heterocycles. (Doctoral dissertation, Ludwig-Maximilians-Universität München). [Link]

physical and chemical properties of 2-Chlorobenzylzinc chloride

An In-Depth Technical Guide to 2-Chlorobenzylzinc Chloride: Properties, Synthesis, and Applications

Introduction: The Strategic Importance of Organozinc Reagents

In the landscape of modern synthetic chemistry, organozinc reagents stand out for their unique balance of high reactivity and exceptional functional group tolerance. This combination makes them indispensable tools in the synthesis of complex molecules, particularly within the pharmaceutical and materials science sectors. Among these, benzylic zinc reagents are prized for their ability to forge C(sp³)–C(sp²) bonds, a crucial transformation in drug discovery. This guide provides a comprehensive overview of this compound, a specific and highly useful member of this class, detailing its physical and chemical properties, synthesis, and applications, with a focus on providing actionable insights for researchers and development professionals.

PART 1: Physicochemical Properties of this compound

Understanding the fundamental properties of a reagent is paramount to its successful application. This compound is an organometallic compound that is not typically isolated as a pure, stable solid or liquid. It is most commonly prepared and used in solution, typically in tetrahydrofuran (THF).

Appearance and Handling: As a solution, it is generally a yellow to brown liquid.[1] It is highly sensitive to both air and moisture, necessitating handling under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and specialized techniques such as Schlenk lines or gloveboxes.[1]

Solubility: While formal quantitative solubility studies are not widely published, this compound is prepared and utilized in ethereal solvents like tetrahydrofuran (THF), indicating good solubility in such media. It is expected to be soluble in other polar aprotic solvents commonly used for organometallic reactions. Conversely, it is insoluble in water and will decompose upon contact.[2][3] Protic solvents like alcohols are also incompatible.[4][5]

Thermal Stability: Organozinc halides exhibit moderate thermal stability in solution but can decompose upon heating. For practical applications, reactions are often conducted at room temperature or below. Storage of the reagent solution should be under an inert atmosphere in a refrigerator to maintain its integrity.[6]

The table below summarizes the key physical properties. Note that some data pertains to the precursor, 2-chlorobenzyl chloride, due to the transient nature of the organozinc reagent.

| Property | Value | Source |

| Chemical Formula | C₇H₆Cl₂Zn | [1] |

| Molecular Weight | 226.4 g/mol | Calculated |

| Appearance | Yellow to brown liquid (in solution) | [1] |

| Boiling Point | Decomposes | N/A |

| Melting Point | Not applicable (used in solution) | N/A |

| Solubility | Soluble in THF | [1] |

| Water Solubility | Decomposes | [2] |

| Precursor: 2-Chlorobenzyl chloride Boiling Point | 213-214 °C | [7] |

| Precursor: 2-Chlorobenzyl chloride Density | 1.274 g/mL at 25 °C | [7] |

PART 2: Chemical Profile and Reactivity

The utility of this compound stems from the nucleophilic character of the benzylic carbon atom bonded to the zinc metal center. This polarization facilitates the formation of new carbon-carbon bonds.

Synthesis Pathway

The most common and direct method for the preparation of this compound is the oxidative addition of metallic zinc to 2-chlorobenzyl chloride.[1] The causality behind this choice is the high reactivity of benzylic halides and the favorable redox potential of zinc.

Core Reaction: 2-Cl-C₆H₄CH₂Cl + Zn → 2-Cl-C₆H₄CH₂ZnCl

This reaction is typically carried out using activated zinc powder or dust in an anhydrous ethereal solvent, most commonly THF. The activation of zinc is critical to remove the passivating layer of zinc oxide from the metal surface, which would otherwise inhibit the reaction.

Caption: Synthesis of this compound.

Core Application: The Negishi Cross-Coupling Reaction

A primary application for this compound is in the palladium- or nickel-catalyzed Negishi cross-coupling reaction.[8] This reaction forms a new carbon-carbon bond between the benzylic carbon of the organozinc reagent and an sp²-hybridized carbon of an aryl, vinyl, or acyl halide.

The choice of a palladium or nickel catalyst is crucial; these metals can efficiently cycle through the necessary oxidation states (0 and +2) to facilitate the reaction. The mechanism, a self-validating system of sequential steps, is generally accepted to proceed via:

-

Oxidative Addition: The active Pd(0) or Ni(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide).

-

Transmetalation: The organic group from the zinc reagent is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic partners on the palladium center couple and are eliminated, forming the final product and regenerating the active Pd(0) or Ni(0) catalyst.

Caption: Catalytic cycle of the Negishi cross-coupling.

The presence of the ortho-chloro substituent on the benzyl group can influence the electronic and steric environment of the reaction, which can be exploited for further synthetic transformations.

PART 3: Experimental Protocols and Safety

Trustworthiness in methodology is paramount. The following protocols are based on established procedures in organometallic chemistry. All operations must be performed under an inert atmosphere.

Protocol: Preparation of this compound Solution (0.5 M in THF)

Materials:

-

2-chlorobenzyl chloride (1.61 g, 10 mmol)

-

Zinc dust (<325 mesh, 1.31 g, 20 mmol, 2 equivalents)

-

1,2-Dibromoethane (0.1 mL)

-

Anhydrous Tetrahydrofuran (THF) (20 mL)

Equipment:

-

Three-neck round-bottom flask (50 mL) with a magnetic stir bar

-

Condenser

-

Argon or Nitrogen inlet

-

Glass syringe and needles

-

Schlenk line or glovebox

Procedure:

-

Zinc Activation: Add the zinc dust to the flask. Flame-dry the apparatus under vacuum and backfill with inert gas. Add 10 mL of anhydrous THF. To the stirring suspension, add 1,2-dibromoethane via syringe. The mixture should gently reflux. Stir for 30 minutes.

-

Reagent Addition: In a separate, dry flask, dissolve 2-chlorobenzyl chloride in 10 mL of anhydrous THF.

-

Formation: Slowly add the 2-chlorobenzyl chloride solution to the activated zinc suspension via syringe over 30 minutes. The reaction is exothermic; maintain the temperature below 35 °C with a water bath if necessary.

-

Completion: After the addition is complete, stir the mixture at room temperature for 2-3 hours. The formation of the organozinc reagent is indicated by the consumption of the zinc metal and a change in the appearance of the solution.

-

Use: The resulting greyish-brown solution of this compound is used directly in the next step without isolation.

Protocol: Negishi Coupling with an Aryl Bromide

Materials:

-

Solution of this compound (0.5 M in THF, 10 mL, 5 mmol)

-

4-Bromoanisole (0.75 g, 4 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (231 mg, 0.2 mmol, 5 mol%)

-

Anhydrous THF (10 mL)

Procedure:

-

Setup: In a new inert-atmosphere flask, dissolve 4-bromoanisole and Pd(PPh₃)₄ in 10 mL of anhydrous THF.

-

Addition: To this stirring solution, add the previously prepared this compound solution (10 mL, 5 mmol) dropwise via cannula or syringe at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC or GC-MS for the disappearance of the starting materials.

-

Quenching: Upon completion, carefully quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride solution.

-

Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the coupled product.

Safety and Handling

Expertise dictates a safety-first approach. this compound and its precursor are hazardous materials.

-

2-Chlorobenzyl chloride (precursor): This compound is a lachrymator and is harmful if swallowed, inhaled, or in contact with skin.[9][10][11] It can cause severe skin and eye irritation or burns.[5][9] It is classified as a hazardous substance.[9]

-

This compound: As an organometallic reagent, it is reactive and flammable.[1] It reacts with moisture and air, potentially vigorously.[1]

-

Handling: Always handle these chemicals in a well-ventilated chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][6]

-

Storage: Store under an inert atmosphere in a cool, dry place away from incompatible materials such as water, acids, and oxidizing agents.[4][6][9]

Conclusion

This compound is a potent and valuable reagent for the synthesis of complex organic molecules. Its ability to participate in reliable C(sp³)–C(sp²) bond-forming reactions like the Negishi coupling makes it a key component in the synthetic chemist's toolbox. While its reactive nature demands careful handling and adherence to strict anhydrous and inert techniques, a thorough understanding of its properties and reaction mechanisms, as outlined in this guide, enables its effective and safe application in research and development.

References

-

PubChem. 2-Chlorobenzoic Acid | C7H5ClO2 | CID 8374. Available at: [Link]

-

PubChem. 2-Chlorobenzoyl chloride | C7H4Cl2O | CID 69110. Available at: [Link]

-

PubChem. 2-Chlorobenzyl chloride | C7H6Cl2 | CID 11906. Available at: [Link]

- Google Patents. Method for the preparation of 2-chlorobenzoyl chloride, and its uses.

-

PubChem. 2-Fluorobenzoyl chloride | C7H4ClFO | CID 9808. Available at: [Link]

-

CORE. Preparation and Applications of Benzylic Zinc Chlorides. Lewis-Acid Promoted Additions of Organomagnesium and Organozinc Reagent. Available at: [Link]

-

Chemsrc. This compound | CAS#:312624-11-6. Available at: [Link]

-

PubChem. (2-chlorobenzyl)zinc(II) chloride | C7H6Cl2Zn | CID 57371136. Available at: [Link]

-

Organic Chemistry Portal. Negishi Coupling. Available at: [Link]

Sources

- 1. Buy this compound | 312624-11-6 [smolecule.com]

- 2. 2-Chlorobenzoyl chloride CAS#: 609-65-4 [m.chemicalbook.com]

- 3. CHLOROBENZYL CHLORIDES | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. fishersci.com [fishersci.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. 2-Chlorobenzyl chloride | 611-19-8 [chemicalbook.com]

- 8. Negishi Coupling [organic-chemistry.org]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. echemi.com [echemi.com]

- 11. 2-Chlorobenzyl chloride | C7H6Cl2 | CID 11906 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of 2-Chlorobenzylzinc Chloride in Tetrahydrofuran

Introduction: The Role of Organozinc Reagents in Modern Synthesis

Organozinc reagents have emerged as indispensable tools in contemporary organic synthesis, prized for their high reactivity, functional group tolerance, and relatively low basicity compared to other organometallics like Grignard or organolithium reagents.[1] Among these, benzylic zinc halides are particularly valuable for the construction of complex molecular architectures in the development of pharmaceuticals and other fine chemicals. This guide focuses specifically on 2-Chlorobenzylzinc chloride, a key intermediate whose efficacy in synthetic applications is intrinsically linked to its behavior in solution. Understanding the nuances of its solubility and stability in its most common solvent, tetrahydrofuran (THF), is paramount for reproducible and high-yielding synthetic outcomes.

This document provides a comprehensive technical overview intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a foundational understanding of the factors governing the solution-state behavior of this compound, offering both established knowledge and practical, field-proven methodologies for its handling, characterization, and stabilization.

I. Preparation and Speciation of this compound in THF

The direct oxidative insertion of zinc metal into 2-chlorobenzyl chloride is the most common route to this organozinc reagent. The success of this preparation is highly dependent on the activation of the zinc metal and the reaction conditions.

The Critical Role of Zinc Activation and Lithium Chloride

Commercially available zinc dust is often coated with a passivating layer of zinc oxide, which can hinder the oxidative insertion. Activation of the zinc surface is therefore crucial. Common activation methods include treatment with 1,2-dibromoethane and trimethylsilyl chloride.[1]

A key breakthrough in the preparation and solubility of organozinc reagents was the discovery of the profound effect of lithium chloride (LiCl).[1] In the absence of LiCl, the newly formed organozinc species can remain on the surface of the zinc metal, impeding further reaction. LiCl facilitates the solubilization of the organozinc reagent by forming a soluble "ate" complex (e.g., [2-ClC₆H₄CH₂ZnCl₂]⁻Li⁺), thus constantly exposing fresh zinc surface for reaction.[2][3][4] This results in a significantly faster and more efficient reaction.

Experimental Protocol: Preparation of a Standardized 0.5 M Solution of this compound in THF

This protocol describes a reliable method for the preparation of a this compound solution, incorporating best practices for zinc activation and LiCl mediation.

Materials:

-

Zinc dust (<10 micron, 99.9%)

-

Anhydrous Lithium Chloride (LiCl)

-

2-Chlorobenzyl chloride (freshly distilled)

-

Anhydrous Tetrahydrofuran (THF) (distilled from sodium/benzophenone)

-

1,2-Dibromoethane

-

Trimethylsilyl chloride (TMSCl)

-

Schlenk flask and standard Schlenk line equipment

-

Argon or Nitrogen gas supply

Procedure:

-

Zinc Activation: In a flame-dried 250 mL Schlenk flask equipped with a magnetic stir bar, add zinc dust (1.5 equivalents). Place the flask under a high vacuum and gently heat with a heat gun to remove any adsorbed water. Backfill with inert gas. Add a small amount of anhydrous THF, followed by 1,2-dibromoethane (approx. 5 mol%) and TMSCl (approx. 2 mol%). Stir the suspension at room temperature for 30 minutes. The evolution of gas (ethylene) indicates successful activation.

-

Reagent Preparation: In a separate flame-dried Schlenk flask, dissolve anhydrous LiCl (1.1 equivalents) in anhydrous THF. To this solution, add 2-chlorobenzyl chloride (1.0 equivalent).

-

Formation of the Organozinc Reagent: Slowly add the solution of 2-chlorobenzyl chloride and LiCl to the activated zinc suspension via cannula at room temperature. The reaction is exothermic and may require cooling in a water bath to maintain a temperature below 30 °C.

-

Reaction Monitoring and Completion: Stir the reaction mixture at room temperature. The reaction progress can be monitored by taking small aliquots, quenching with a solution of iodine in THF, and analyzing by GC-MS to observe the disappearance of the 2-chlorobenzyl chloride starting material. The reaction is typically complete within 2-4 hours.

-

Standardization: Once the reaction is complete, allow the excess zinc to settle. The supernatant is the solution of this compound. The precise concentration of the solution must be determined by titration before use.

Speciation in Solution: The Schlenk Equilibrium

It is important to recognize that organozinc halides in solution exist in a dynamic equilibrium, known as the Schlenk equilibrium:

2 RZnX ⇌ R₂Zn + ZnX₂

For this compound in THF, this equilibrium lies predominantly towards the organozinc halide species. However, the presence of the dialkylzinc species (bis(2-chlorobenzyl)zinc) can influence reactivity. The position of this equilibrium can be affected by factors such as concentration, temperature, and the presence of coordinating additives like LiCl.

II. Solubility of this compound in THF

Factors Influencing Solubility

-

Temperature: The solubility of most solids in liquids increases with temperature. It is expected that the solubility of this compound in THF will follow this trend. However, at elevated temperatures, the stability of the reagent becomes a concern (see Section III).

-

Presence of Lithium Chloride: As discussed, LiCl is crucial for the efficient formation of the reagent by forming soluble ate complexes.[2][3][4] This significantly enhances the apparent solubility of the organozinc species.

-

Solvent Coordination: THF is a coordinating solvent that solvates the zinc center, contributing to the dissolution of the organozinc halide. The strength of this coordination influences the overall solubility.

Experimental Protocol: Determination of Solubility

This protocol outlines a method for determining the solubility of this compound in THF at various temperatures.

Materials:

-

A standardized, concentrated stock solution of this compound in THF (prepared as described in Section I)

-

Anhydrous THF

-

Jacketed reaction vessel with temperature control

-

Syringes and needles for sampling under inert atmosphere

-

Titration apparatus and reagents (see Section IV)

Procedure:

-

Equilibration: Place a known volume of anhydrous THF in the jacketed reaction vessel and bring it to the desired temperature (e.g., -20 °C, 0 °C, 25 °C).

-

Saturation: Slowly add the concentrated stock solution of this compound to the THF with vigorous stirring until a persistent precipitate is observed.

-

Equilibration at Temperature: Stir the saturated solution at the set temperature for an extended period (e.g., 4-6 hours) to ensure equilibrium is reached.

-

Sampling: Carefully withdraw a known volume of the supernatant using a pre-weighed, gas-tight syringe fitted with a filter to avoid drawing up any solid particles.

-

Analysis: Immediately quench the sampled solution into a known excess of iodine solution and determine the concentration of the organozinc reagent via titration (see Section IV for the detailed titration protocol).

-

Data Collection: Repeat this procedure at different temperatures to construct a solubility curve.

Data Presentation:

The results of the solubility determination should be presented in a clear, tabular format.

| Temperature (°C) | Solubility (mol/L) |

| -20 | [Experimental Value] |

| 0 | [Experimental Value] |

| 25 | [Experimental Value] |

III. Stability of this compound in THF

The stability of organozinc reagents is a critical factor for their successful application in synthesis. Decomposition can lead to reduced yields, formation of byproducts, and in some cases, safety hazards.

Factors Influencing Stability

-

Temperature: Thermal decomposition is a primary degradation pathway. While specific data for this compound is scarce, it is generally recommended to store solutions at low temperatures (2-8 °C) to minimize decomposition. A study on substituted benzylzinc chlorides showed that some ketone-bearing derivatives have half-lives of several days to weeks at 25 °C, indicating a reasonable stability at room temperature for short periods.[5]

-

Oxygen and Moisture: Organozinc reagents are sensitive to both oxygen and moisture.[1][6] Exposure to air will lead to rapid decomposition through oxidation and hydrolysis, forming inactive zinc salts and organic byproducts. Therefore, strict anaerobic and anhydrous conditions are essential for handling and storage.

-

Light: While less documented for this specific compound, some organometallic reagents are light-sensitive. It is good practice to store solutions in amber bottles or protected from light.

-

Purity of Solvent: The presence of impurities in THF, such as peroxides, can initiate decomposition pathways. Using freshly distilled, peroxide-free THF is crucial.

Decomposition Pathways

-

Homolytic Cleavage: At elevated temperatures, the C-Zn bond can undergo homolytic cleavage to form benzylic and zinc-centered radicals. These radicals can then undergo a variety of subsequent reactions, including dimerization to form 1,2-bis(2-chlorophenyl)ethane.

-

Reaction with THF: At higher temperatures, organometallic reagents can react with ethereal solvents like THF through ring-opening or other degradation pathways.

-

Hydrolysis and Oxidation: In the presence of moisture and air, the reagent will decompose to 2-chlorotoluene and zinc hydroxychloride, or other oxidized byproducts.

Experimental Protocol: Monitoring Stability by ¹H NMR and Titration

This protocol provides a method for assessing the stability of a this compound solution over time at a given temperature.

Materials:

-

A freshly prepared and standardized solution of this compound in THF-d₈ (for NMR analysis) or THF (for titration analysis).

-

NMR tubes with J. Young valves.

-

Constant temperature bath or oven.

-

Titration apparatus and reagents.

Procedure:

-

Sample Preparation: Prepare several identical samples of the this compound solution in either NMR tubes (for NMR analysis) or sealed Schlenk flasks (for titration analysis).

-

Initial Analysis (t=0): Immediately analyze one sample by ¹H NMR and another by titration to establish the initial concentration and purity. The benzylic protons of this compound should have a characteristic chemical shift that can be integrated against an internal standard.

-

Incubation: Place the remaining samples in a constant temperature environment (e.g., 25 °C or 40 °C).

-

Time-Course Analysis: At regular intervals (e.g., every 24 hours), remove one sample from the temperature-controlled environment and analyze it by ¹H NMR and/or titration.

-

Data Analysis: Plot the concentration of this compound versus time. From this data, the decomposition rate and the half-life (t₁/₂) of the reagent at that temperature can be determined.

Data Presentation:

The stability data should be presented in a clear, tabular format.

| Time (hours) | Concentration (mol/L) via Titration | Relative ¹H NMR Integral |

| 0 | [Initial Value] | 1.00 |

| 24 | [Value] | [Value] |

| 48 | [Value] | [Value] |

| 72 | [Value] | [Value] |

IV. A Self-Validating System: Titration Protocol for Accurate Concentration Determination

The accurate determination of the concentration of the organozinc reagent is not only crucial for stoichiometric control in subsequent reactions but also serves as the primary method for validating its stability over time. An iodometric titration is a reliable and widely used method for this purpose.[2][7][8]

Principle of Iodometric Titration

Organozinc reagents react rapidly and quantitatively with iodine. The endpoint of the titration is indicated by the persistence of the brown color of iodine, signifying that all the organozinc reagent has been consumed. The presence of LiCl in the solution helps to keep all species soluble, leading to a sharp and clear endpoint.[7]

Experimental Protocol: Iodometric Titration

Materials:

-

Standardized solution of iodine in anhydrous THF (e.g., 1.0 M).

-

Solution of this compound in THF to be titrated.

-

Anhydrous THF.

-

Dry Schlenk flask.

-

Burette or accurate syringe.

Procedure:

-

Preparation: In a flame-dried Schlenk flask under an inert atmosphere, add a precisely known volume of the standardized iodine solution. Dilute with a small amount of anhydrous THF.

-

Titration: Slowly add the this compound solution to the iodine solution with vigorous stirring. The brown color of the iodine will disappear as it reacts with the organozinc reagent.

-

Endpoint: The endpoint is reached when the brown color of the iodine persists for at least 30 seconds. Record the volume of the organozinc solution added.

-

Calculation: The concentration of the this compound solution can be calculated using the following formula:

Molarity (RZnCl) = [Molarity (I₂) x Volume (I₂)] / Volume (RZnCl)

V. Visualizing Key Concepts and Workflows

To further clarify the concepts discussed in this guide, the following diagrams, generated using Graphviz, illustrate key processes and relationships.

Diagram 1: Preparation Workflow for this compound

Caption: Workflow for the preparation of this compound.

Diagram 2: Factors Influencing Stability

Sources

- 1. 2-Chlorobenzyl chloride(611-19-8) 1H NMR [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. tainstruments.com [tainstruments.com]

- 4. Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts | MDPI [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 2-Chlorobenzoic acid(118-91-2) 1H NMR spectrum [chemicalbook.com]

mechanism of 2-Chlorobenzylzinc chloride formation with zinc dust

An In-depth Technical Guide to the Formation of 2-Chlorobenzylzinc Chloride via Zinc Dust Insertion

Authored by: Gemini, Senior Application Scientist

Abstract

Organozinc reagents are indispensable tools in modern organic synthesis, prized for their remarkable functional group tolerance and utility in carbon-carbon bond-forming reactions.[1][2][3] This technical guide provides a comprehensive examination of the mechanism behind the formation of this compound through the direct insertion of metallic zinc into the carbon-chlorine bond of 2-chlorobenzyl chloride. We will dissect the core mechanistic steps, explore the critical role of zinc activation and additives, present validated experimental protocols, and discuss the synthetic applications of the resulting organometallic reagent. This document is intended for researchers, chemists, and drug development professionals seeking a deep, field-proven understanding of this fundamental organometallic transformation.

Introduction: The Strategic Value of Benzylzinc Reagents

Organozinc compounds occupy a privileged position in the synthetic chemist's toolkit. Less reactive than their organolithium or Grignard counterparts, they exhibit superior compatibility with a wide array of sensitive functional groups such as esters, nitriles, and ketones.[1][2][4] This unique characteristic allows for the construction of complex, polyfunctional molecules without the need for extensive protecting group strategies.[1] The this compound reagent, in particular, serves as a versatile intermediate for introducing the 2-chlorobenzyl moiety, a common structural motif in pharmaceuticals and agrochemicals.[5][6][7] Its formation via the direct insertion of zinc dust is an atom-economical and straightforward pathway, provided the key mechanistic and practical considerations detailed herein are understood and controlled.[8]

The Core Mechanism: A Heterogeneous Oxidative Addition Pathway

The formation of this compound from zinc metal is a heterogeneous reaction that occurs on the surface of the zinc.[9][10] The process is not a single concerted step but is now understood to proceed through a sequence of oxidative addition and solubilization events.[8]

Step 1: Oxidative Addition at the Zinc Surface

The initial and often rate-determining phase of the reaction is the oxidative addition of zinc into the benzylic carbon-chlorine bond.[9] Kinetic studies on related benzyl halides suggest a mechanism initiated by a single-electron transfer (SET) from the zinc metal to the organic halide.[10][11]

-

Single-Electron Transfer (SET): An electron is transferred from the metallic zinc surface to the lowest unoccupied molecular orbital (LUMO) of the 2-chlorobenzyl chloride molecule. This forms a transient radical anion.

-

Fragmentation: The radical anion is unstable and rapidly fragments, cleaving the C-Cl bond to generate a 2-chlorobenzyl radical and a chloride anion. These species remain adsorbed on the zinc surface.[9][11]

-

C-Zn Bond Formation: The highly reactive 2-chlorobenzyl radical swiftly combines with the zinc surface to form a covalent carbon-zinc bond, yielding the surface-bound organozinc species, this compound.[10]

This surface-level reaction can be modeled by the Langmuir-Hinshelwood mechanism, where both reactants are adsorbed onto the active sites of the metal before reacting.[10][11]

Step 2: Solubilization of the Surface-Bound Intermediate

The organozinc species formed on the metal surface is often poorly soluble in common ethereal solvents like tetrahydrofuran (THF).[9] This insolubility leads to the passivation of the zinc surface, effectively coating the reactive metal and preventing further reaction.[8] Overcoming this challenge is paramount for achieving high conversion and is where the strategic use of additives becomes critical.

The Imperative of Zinc Activation

Commercial zinc dust is notoriously unreactive due to a passivating surface layer of zinc oxide (ZnO).[12][13] For the oxidative addition to proceed efficiently, this layer must be removed or bypassed. This is achieved through "activation."

-

Chemical Activation: A common laboratory practice involves pre-washing the zinc dust with dilute acid (e.g., HCl) to dissolve the oxide layer, followed by rinsing with water, ethanol, and ether, and drying under vacuum.[12][13] Other chemical activators used as pretreatments include 1,2-dibromoethane and trimethylsilyl chloride (TMSCl).[8][12]

-

Highly Reactive Rieke® Zinc: A more potent form of activated zinc, known as Rieke® Zinc, is prepared by the chemical reduction of a zinc salt, such as ZnCl₂, with a strong reducing agent like lithium or potassium.[2][14][15] This process generates a black powder of high-purity, high-surface-area zinc nanoparticles that are exceptionally reactive towards oxidative addition.[14]

The Knochel Protocol: Lithium Chloride as a Mechanistic Linchpin

A landmark development in the synthesis of functionalized organozinc reagents was the discovery by Knochel and coworkers that the addition of lithium chloride (LiCl) dramatically accelerates the reaction in THF.[4][16]

The role of LiCl is not to activate the zinc itself, but to facilitate the crucial solubilization step .[8][16] The salt coordinates with the surface-bound organozinc halide to form a soluble "ate" complex (e.g., [Cl-PhCH₂ZnCl₂]⁻Li⁺).[8] This complex readily dissolves into the THF solvent, clearing the product from the metal surface and exposing fresh, active sites for continued oxidative addition. This prevents surface passivation and allows the reaction to proceed to completion, often at room temperature and in high yield.[4][16]

The overall process, combining oxidative addition and LiCl-mediated solubilization, is depicted in the workflow below.

Experimental Protocol and Data

The following protocol is a representative example of the LiCl-mediated synthesis of benzylic zinc chlorides.

Table 1: Representative Experimental Protocol

| Step | Procedure | Rationale |

| 1. Setup | Under an inert atmosphere (Argon or Nitrogen), a flame-dried flask is charged with zinc dust (1.5 equiv.) and lithium chloride (1.5 equiv.). | An inert atmosphere is crucial as organozinc reagents are sensitive to air and moisture.[3] LiCl is dried to prevent introducing water. |

| 2. Solvent | Anhydrous THF is added, and the suspension is cooled to 0 °C. | THF is the standard solvent. Cooling controls the initial exotherm of the reaction. |

| 3. Addition | A solution of 2-chlorobenzyl chloride (1.0 equiv.) in anhydrous THF is added dropwise to the stirred suspension. | Slow addition maintains temperature control and prevents the buildup of unreacted starting material. |

| 4. Reaction | The reaction mixture is allowed to warm to room temperature (25 °C) and stirred for 2-4 hours. | The reaction is typically complete within this timeframe at ambient temperature when LiCl is present.[4] |

| 5. Analysis | The formation and concentration of the organozinc reagent can be quantified by iodometric titration before use in subsequent steps. | Titration provides an accurate yield, which is essential for stoichiometric control in downstream reactions like Negishi couplings.[4] |

Table 2: Impact of Lithium Chloride on Reaction Efficacy

| Substrate | Conditions | Time (h) | Yield (%) | Reference |

| 2-Chlorobenzyl chloride | Zn dust, THF, 25 °C | 2 | Slow, Incomplete | [4] |

| 2-Chlorobenzyl chloride | Zn dust, LiCl, THF, 25 °C | 2 | 99 | [4] |

As the data clearly indicates, the presence of LiCl is not merely beneficial but essential for achieving a rapid and quantitative conversion under mild conditions.[4]

Characterization and Synthetic Utility

The resulting this compound solution is typically used directly in subsequent reactions. Its structure and concentration can be confirmed through several analytical methods.

-

NMR Spectroscopy: ¹H NMR analysis of related benzylzinc compounds shows characteristic signals for the aromatic protons (δ 7.0-7.5 ppm) and a deshielded signal for the benzylic CH₂ protons directly bonded to zinc (δ 4.0-4.5 ppm).[5]

-

Mass Spectrometry: Analysis would show a molecular ion peak reflecting the isotopic pattern of both chlorine and zinc.[5]

The primary application of this compound is as a nucleophilic partner in transition-metal-catalyzed cross-coupling reactions. In the Negishi coupling , the organozinc reagent transmetalates with a palladium or nickel catalyst, which then undergoes reductive elimination with an organic halide to form a new carbon-carbon bond, a cornerstone of modern pharmaceutical and materials synthesis.[17][18][19][20]

Conclusion

The formation of this compound from zinc dust is a sophisticated process rooted in the principles of heterogeneous catalysis and coordination chemistry. The mechanism proceeds via a surface-mediated oxidative addition, likely involving a single-electron transfer and radical intermediates. For practical synthesis, the activation of zinc metal is a mandatory prerequisite to overcome the passivating oxide layer. The most significant advance in this area is the use of lithium chloride, which transforms the reaction by efficiently solubilizing the surface-bound organozinc product as a soluble "ate" complex, thereby enabling rapid, high-yielding conversions under mild, synthetically useful conditions. A thorough understanding of these mechanistic pillars is essential for any scientist aiming to reliably and efficiently harness the power of organozinc reagents in complex molecule synthesis.

References

-

Krasovskiy, A., Malakhov, V., Gavryushin, A., & Knochel, P. (2006). Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides. Angewandte Chemie International Edition, 45(36), 6040-6044. [Link]

-

Knochel, P. (n.d.). Preparation and Applications of Functionalized Organozinc Compounds. In Organometallics in Synthesis. [Link]

-

Rieke Metals. (n.d.). Organozincs. [Link]

-

Rieke Metals. (n.d.). Reactive Zinc and Organozinc. [Link]

-

Kondin, A. A., et al. (2006). Kinetics and mechanism of the reaction of benzyl halides with zinc in dimethylformamide. Russian Chemical Bulletin, 55(10), 1770-1776. [Link]

-

Wikipedia. (n.d.). Organozinc chemistry. [Link]

-

Hanada, E. M., & Blum, S. A. (2024). Metal Activation Produces Different Reaction Environments for Intermediates during Oxidative Addition. Angewandte Chemie International Edition, 63(4), e202313620. [Link]

-

Ramesh, P., & Parthasarathy, K. (2020). A REVIEW ARTICLE ORGANOZINC REAGENT PREPARATION METHOD. International Journal Of Modern Pharmaceutical Research, 4(2), 80-92. [Link]

-

ResearchGate. (n.d.). Preparation and Applications of Functionalized Organozinc Reagents. [Link]

-

PubChem. (n.d.). (2-chlorobenzyl)zinc(II) chloride. [Link]

-

Kondin, A., & Maslennikov, V. (2009). Kinetics and mechanism of benzyl chloride reaction with zinc in dimethylacetamide. ResearchGate. [Link]

-

Hanada, E. M., et al. (2022). Reactivity Differences of Rieke Zinc Arise Primarily from Salts in the Supernatant, not in the Solids. ChemRxiv. [Link]

-

Hanada, E. M., & Blum, S. A. (2023). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. Accounts of Chemical Research, 56(15), 2057-2069. [Link]

-

Piller, F., & Knochel, P. (2008). LiCl-Mediated Preparation of Highly Functionalized Benzylic Zinc Chlorides. Organic Letters, 10(19), 4445-4448. [Link]

-

Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532-7533. [Link]

-

Organic research lab. (2022, May 28). How to activate zinc metal :A complete demonstration. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). Negishi Coupling. [Link]

-

Piller, F. (2011). Cross-coupling of benzylic zinc reagents, preparation and applications. LMU München. [Link]

-

Life Extension. (2010). Zinc supplementation reduces inflammation and oxidative stress. [Link]

-

ResearchGate. (n.d.). Nickel-catalyzed cross-coupling reactions of benzylic zinc reagents with aromatic bromides, chlorides and tosylates. [Link]

-

Slideshare. (n.d.). Organozinc compounds. [Link]

-

MySkinRecipes. (n.d.). This compound. [Link]

-

Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532-7533. [Link]

-

ResearchGate. (n.d.). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. [Link]

-

Hanada, E. (2023). Mechanisms of Organozinc Reagent Formation Determined Through a Combined Single-Particle-Fluorescence-Microscopy and NMR-Spectroscopy Approach. eScholarship.org. [Link]

-

ResearchGate. (n.d.). Commonly employed techniques for the preparation of organozinc... [Link]

-

Cruz, K. J. C., et al. (2017). Zinc and Oxidative Stress: Current Mechanisms. ResearchGate. [Link]

-

Cruz, K. J. C., et al. (2017). Zinc and Oxidative Stress: Current Mechanisms. Antioxidants, 6(2), 24. [Link]

-

Chen, F., & Diao, T. (2017). Catalytic Benzylation Reactions: From C—H Bond Activation to C—N Bond Activation. Chinese Journal of Chemistry, 35(6), 789-802. [Link]

-

Chemsrc. (n.d.). This compound. [Link]

-

CORE. (n.d.). Preparation and Applications of Benzylic Zinc Chlorides. Lewis-Acid Promoted Additions of Organomagnesium and Organozinc Reagent. [Link]

-

LibreTexts. (2023). 24.16.3: Organozinc Chemistry. [Link]

-

Hanada, E. M., et al. (2020). Mechanism of an Elusive Solvent Effect in Organozinc Reagent Synthesis. Chemistry – A European Journal, 26(62), 15094-15098. [Link]

-

SIELC Technologies. (2018). 2-Chlorobenzyl chloride. [Link]

Sources

- 1. organicreactions.org [organicreactions.org]

- 2. Organozinc chemistry - Wikipedia [en.wikipedia.org]

- 3. Organozinc compounds | PPTX [slideshare.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. smolecule.com [smolecule.com]

- 6. This compound [myskinrecipes.com]

- 7. 2-Chlorobenzyl chloride | SIELC Technologies [sielc.com]

- 8. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Metal Activation Produces Different Reaction Environments for Intermediates during Oxidative Addition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. riekemetals.com [riekemetals.com]

- 15. Reactivity Differences of Rieke Zinc Arise Primarily from Salts in the Supernatant, not in the Solids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides [organic-chemistry.org]

- 17. Organozincs | Rieke Metals [riekemetals.com]

- 18. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]

- 19. Negishi Coupling [organic-chemistry.org]

- 20. researchgate.net [researchgate.net]

The Unsung Hero: Elucidating the Critical Role of Lithium Chloride in the Synthesis of 2-Chlorobenzylzinc Chloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The preparation of functionalized organozinc reagents is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional functional group tolerance. Among these, benzylic zinc reagents are particularly valuable intermediates in the synthesis of complex molecules and pharmaceutical agents. The direct insertion of zinc metal into benzylic halides, however, is often sluggish and plagued by low yields. The addition of lithium chloride (LiCl) has emerged as a transformative strategy, dramatically enhancing the efficiency and scope of this reaction. This technical guide provides a comprehensive exploration of the pivotal role of LiCl in the preparation of 2-chlorobenzylzinc chloride, delving into the underlying mechanistic principles, offering detailed experimental protocols, and highlighting the practical implications for synthetic chemistry.

Introduction: The Challenge of Synthesizing Functionalized Organozinc Reagents

Organozinc reagents (RZnX) are lauded for their versatility in a myriad of carbon-carbon bond-forming reactions, most notably the Negishi cross-coupling.[1] Their moderate reactivity ensures a high degree of functional group compatibility, a significant advantage over their more reactive organolithium and Grignard counterparts. The most direct and atom-economical method for their synthesis is the oxidative addition of an organic halide to metallic zinc. However, this process is often hampered by the passivation of the zinc surface by a layer of zinc oxide and the low solubility of the initially formed organozinc species, which can coat the metal surface and impede further reaction.[2]

The synthesis of benzylic zinc halides, such as this compound, presents its own set of challenges, including the potential for homocoupling side reactions. The development of efficient and reliable methods for the preparation of these valuable reagents is therefore of paramount importance.

The LiCl Effect: A Paradigm Shift in Organozinc Chemistry

The discovery by Knochel and co-workers that the addition of LiCl can dramatically accelerate the insertion of zinc into organic halides has revolutionized the field.[3] This simple yet profound modification has enabled the efficient synthesis of a wide range of previously inaccessible functionalized organozinc reagents at mild temperatures.[3] In the context of this compound preparation, LiCl is not merely an additive but a crucial component that governs the success of the reaction.

The Core Mechanism: Solubilization and "Ate" Complex Formation

The primary role of lithium chloride is to facilitate the solubilization of the organozinc species from the surface of the zinc metal.[2][4] The formation of organozinc reagents via direct insertion of zinc is a two-step process:

-

Oxidative Addition: The organic halide reacts with the zinc metal surface to form a surface-bound organozinc intermediate (RZnX).

-

Solubilization: This intermediate must then be desorbed from the surface to become a soluble, reactive species in solution.

Without LiCl, the solubilization step is often the rate-limiting factor, leading to the accumulation of poorly soluble organozinc intermediates on the zinc surface, which in turn passivates the metal and halts the reaction.[5][6]

Lithium chloride intervenes by coordinating with the newly formed organozinc halide to form a more soluble "ate" complex, specifically a lithium organozincate of the type Li[RZnX₂].[4][7][8] This higher-order zincate is significantly more soluble in ethereal solvents like tetrahydrofuran (THF) than the simple organozinc halide.[9] The formation of this soluble complex effectively removes the product from the zinc surface, exposing fresh metal for further reaction and dramatically increasing the overall reaction rate.[4][6]

Figure 1. The pivotal role of LiCl in solubilizing the surface-bound organozinc intermediate.

Impact on Reactivity

The formation of the lithium organozincate not only enhances the solubility but also modulates the reactivity of the organozinc species. These "ate" complexes are generally more nucleophilic than the corresponding neutral organozinc halides, which can be beneficial in subsequent reactions such as Negishi cross-coupling.[10] The presence of LiCl can lead to the formation of different reactive species in solution, which can influence the course and outcome of subsequent synthetic transformations.[7]

Experimental Protocol: LiCl-Mediated Preparation of this compound

This section provides a detailed, field-proven methodology for the preparation of this compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Zinc dust (<10 µm) | Reagent | Major Supplier | Must be activated prior to use. |

| Lithium chloride | Anhydrous | Major Supplier | Dry thoroughly before use. |

| 2-Chlorobenzyl chloride | ≥98% | Major Supplier | |

| Tetrahydrofuran (THF) | Anhydrous | Major Supplier | Distill from sodium/benzophenone. |

| Iodine | Reagent | Major Supplier | For titration. |

| 1,2-Dibromoethane | Reagent | Major Supplier | For zinc activation. |

Zinc Activation

A critical prerequisite for a successful reaction is the activation of the commercial zinc dust to remove the passivating oxide layer.

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add zinc dust (1.5 - 2.0 equivalents).

-

Suspend the zinc dust in anhydrous THF.

-

Add 1,2-dibromoethane (approximately 5 mol %) and gently heat the suspension to initiate activation, as evidenced by the evolution of ethene gas.

-

Once the gas evolution subsides, cool the mixture to room temperature.

Preparation of this compound

-

To the flask containing the activated zinc dust, add anhydrous lithium chloride (1.5 - 2.0 equivalents).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 2-chlorobenzyl chloride (1.0 equivalent) in anhydrous THF dropwise to the stirred suspension.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature (25 °C) for 2 hours.[3]

-

The completion of the reaction can be monitored by GC analysis of quenched aliquots.

-

The resulting greyish solution of this compound is ready for use in subsequent reactions. The yield can be determined by iodometric titration.[3]

Figure 2. Experimental workflow for the LiCl-mediated synthesis of this compound.

Self-Validating Systems and Troubleshooting

The protocol described above is designed to be a self-validating system. The successful initiation of zinc activation is a key indicator that the metal is sufficiently reactive. The formation of a homogenous grey solution is indicative of the successful formation of the soluble organozinc reagent.

Potential Issues and Solutions:

-

Reaction fails to initiate: This is often due to inactive zinc or wet solvent. Ensure rigorous drying of all reagents and glassware, and proper activation of the zinc dust.

-

Low yields: Incomplete reaction can result from insufficient stirring, too rapid addition of the benzyl chloride, or impure reagents.

-

Formation of homocoupling product: This can be minimized by maintaining a low reaction temperature during the addition of the substrate and ensuring a sufficient excess of activated zinc. The use of LiCl also helps to suppress this side reaction.[3]

Conclusion

The inclusion of lithium chloride in the preparation of this compound is a critical advancement that transforms a challenging synthesis into a highly efficient and practical procedure. By facilitating the solubilization of the organozinc intermediate through the formation of a soluble "ate" complex, LiCl overcomes the key kinetic barrier of the reaction. This not only accelerates the reaction but also broadens the scope of accessible functionalized benzylic zinc reagents. The mechanistic understanding and practical protocols outlined in this guide provide researchers and drug development professionals with the necessary tools to confidently and successfully employ this powerful synthetic methodology.

References

-

Tagawa, T. K. S. (2018). Mechanistic Studies of Organozinc Reagent Formation using Single-Particle Fluorescence Microscopy. eScholarship, University of California. [Link][11]

-

Jackson, J. E., & Blom, S. A. (2016). Role of LiCl in Generating Soluble Organozinc Reagents. Journal of the American Chemical Society, 138(35), 11382–11385. [Link][2][5]

-

Knochel, P., & Krasovskiy, A. (2008). LiCl-Mediated Preparation of Highly Functionalized Benzylic Zinc Chlorides. Organic Letters, 10(13), 2733–2736. [Link][3]

-

Koszinowski, K. (2011). Lithium Organozincate Complexes LiRZnX2: Common Species in Organozinc Chemistry. Organometallics, 30(18), 4943–4950. [Link][7][8]

-

Blum, S. A., et al. (2017). Structure–Reactivity Studies, Characterization, and Transformation of Intermediates by Lithium Chloride in the Direct Insertion of Alkyl and Aryl Iodides to Metallic Zinc Powder. Organometallics, 36(4), 806–812. [Link][6]

-

Wikipedia. (n.d.). Negishi coupling. Retrieved from [Link][1]

-

Blum, S. A., et al. (2022). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. Accounts of Chemical Research, 55(15), 2073-2084. [Link][4]

-

Koszinowski, K. (2010). Formation of Organozincate Anions in LiCl-Mediated Zinc Insertion Reactions. Organometallics, 29(6), 1409–1414. [Link][10]

-

Denmark, S. E. (2020). The Negishi Cross-Coupling Reaction. Denmark Group, UIUC. [Link][9]

Sources

- 1. Negishi coupling - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 10. researchgate.net [researchgate.net]

- 11. Mechanistic Studies of Organozinc Reagent Formation using Single-Particle Fluorescence Microscopy [escholarship.org]

Spectroscopic Characterization of 2-Chlorobenzylzinc Chloride: A Technical Guide for Researchers

This technical guide provides an in-depth exploration of the spectroscopic properties of 2-Chlorobenzylzinc chloride, a crucial organozinc reagent in synthetic chemistry. While this reagent is typically generated and used in situ due to its reactive nature, understanding its structural characterization is paramount for researchers in drug development and organic synthesis. This document will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The analysis is built upon the well-documented spectroscopic data of its precursor, 2-chlorobenzyl chloride, and fundamental principles of organometallic chemistry.

Introduction to this compound

Organozinc halides, also known as organozinc reagents, hold a significant position in the arsenal of synthetic organic chemists.[1] First discovered by Edward Frankland in 1849, these compounds offer a milder reactivity profile compared to their Grignard or organolithium counterparts, allowing for greater functional group tolerance in complex molecule synthesis.[1][2] this compound (C7H6Cl2Zn) is a member of this class, categorized as a heteroleptic organozinc compound with the general formula RZnX, where R is the 2-chlorobenzyl group and X is a halide.[3] Its utility lies in its ability to act as a nucleophilic source of the 2-chlorobenzyl moiety in various coupling reactions.

Due to their sensitivity to air and moisture, organozinc reagents like this compound are commonly prepared and used immediately in solution, often in ethereal solvents like tetrahydrofuran (THF).[3][4] This in situ generation presents challenges for the isolation and direct spectroscopic analysis of the pure compound. Consequently, this guide will provide a comprehensive analysis of the expected spectroscopic signatures based on theoretical principles and data from its stable precursor.

Synthesis of this compound

The preparation of this compound typically involves the oxidative addition of zinc metal to 2-chlorobenzyl chloride.[3] This reaction is often facilitated by activating the zinc surface, for instance, with iodine or 1,2-dibromoethane, and is carried out under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocol: In Situ Preparation

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add zinc dust (1.2 equivalents).

-

Activate the zinc by adding a crystal of iodine and stirring until the color dissipates.

-

Add anhydrous tetrahydrofuran (THF) to the flask.

-

Slowly add a solution of 2-chlorobenzyl chloride (1 equivalent) in anhydrous THF to the activated zinc suspension via a dropping funnel.

-

The reaction mixture is typically stirred at room temperature or gently heated to initiate the reaction. The progress of the reaction can be monitored by the disappearance of the zinc metal.

-

The resulting solution of this compound is then used directly for subsequent reactions.

Caption: Expected NMR chemical shift changes from precursor to product.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of a molecule. The key change to observe upon formation of this compound would be the appearance of a C-Zn stretching vibration and the disappearance of the C-Cl stretch of the benzylic chloride.

-

2-Chlorobenzyl Chloride: The IR spectrum of 2-chlorobenzyl chloride displays a characteristic C-Cl stretching vibration for the benzylic chloride in the range of 650-800 cm⁻¹. Other significant peaks include C-H stretching of the aromatic ring (~3000-3100 cm⁻¹) and the CH₂ group (~2850-2960 cm⁻¹), and C=C stretching of the aromatic ring (~1400-1600 cm⁻¹).

-

Expected Spectrum of this compound: The C-Cl stretch of the benzylic chloride will be absent. A new, weaker absorption corresponding to the C-Zn stretching vibration is expected to appear in the far-IR region, typically below 600 cm⁻¹. The other vibrations of the 2-chlorobenzyl group will remain largely unchanged.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) in this compound | Typical Wavenumber (cm⁻¹) in 2-Chlorobenzyl Chloride |

| C-Zn Stretch | < 600 | N/A |

| C-Cl (benzylic) Stretch | Absent | 650 - 800 |

| Ar C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| CH₂ Stretch | 2850 - 2960 | 2850 - 2960 |

| Ar C=C Stretch | 1400 - 1600 | 1400 - 1600 |

Mass Spectrometry (MS)

Mass spectrometry of organozinc reagents can be challenging due to their reactivity and tendency to form clusters. However, analysis of the reaction mixture can provide evidence for the formation of the desired product.

-

2-Chlorobenzyl Chloride: The mass spectrum of 2-chlorobenzyl chloride shows a molecular ion peak (M⁺) at m/z 160 (for ³⁵Cl isotopes) and 162 (for ³⁷Cl isotope) with a characteristic 3:1 isotopic pattern for one chlorine atom. A prominent fragment is the tropylium ion at m/z 91, formed by the loss of the chlorine radical. Another significant fragment is at m/z 125, corresponding to the loss of a chlorine atom. [5]* Expected Mass Spectrum of this compound: It is unlikely to observe a simple molecular ion peak for this compound due to its lability. The observed mass spectrum would likely be dominated by fragments of the 2-chlorobenzyl group. However, in techniques like electrospray ionization (ESI-MS), it might be possible to observe adducts with solvent molecules or other species in solution. The isotopic pattern for zinc (⁶⁴Zn, ⁶⁶Zn, ⁶⁷Zn, ⁶⁸Zn, ⁷⁰Zn) and two chlorine atoms would lead to a complex isotopic cluster for any zinc-containing fragments, which would be a key diagnostic feature.

Conclusion

This technical guide provides a detailed theoretical framework for the spectroscopic characterization of this compound. While direct experimental data is scarce due to its reactive nature, the expected NMR, IR, and MS data can be reliably predicted based on the well-established spectroscopy of its precursor and the fundamental principles of organometallic chemistry. Researchers working with this important synthetic intermediate can utilize this guide to understand the expected spectroscopic changes during its in situ formation and to confirm its presence in reaction mixtures.

References

- Google Patents. (n.d.). Method for synthesizing 2,4-Dichlorobenzoyl chloride.

-

PubChem. (n.d.). 2-Chlorobenzyl chloride. Retrieved from [Link]

-

Wikipedia. (n.d.). Organozinc chemistry. Retrieved from [Link]

-

CORE. (n.d.). Preparation and Applications of Benzylic Zinc Chlorides. Lewis-Acid Promoted Additions of Organomagnesium and Organozinc Reagent. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing 2-chlorobenzoyl chloride.

-

Utrecht University Repository. (n.d.). Structural organozinc chemistry. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound | CAS#:312624-11-6. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Organozinc Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl chloride synthesis by chlorination or substitution. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. Retrieved from [Link]

- Google Patents. (n.d.). Method for the preparation of 2-chlorobenzoyl chloride, and its uses.

-

YouTube. (2021). Chlorine mass spectrum explained AS chemistry. Retrieved from [Link]

-

Oxford Academic. (2023). Preparation and use of organozinc halides. Retrieved from [Link]

-

YouTube. (2023). Chloro pattern in Mass Spectrometry. Retrieved from [Link]

-

NIST WebBook. (n.d.). 2-Thiophenesulfonyl chloride. Retrieved from [Link]

-

NIST WebBook. (n.d.). Propane, 2-chloro-2-methyl-. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Chlorobenzoyl chloride - Optional[Near IR] - Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). (2-chlorobenzyl)zinc(II) chloride. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chlorobenzoyl chloride. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzoyl chloride, 2-chloro-. Retrieved from [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. research-portal.uu.nl [research-portal.uu.nl]

- 3. Organozinc chemistry - Wikipedia [en.wikipedia.org]

- 4. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Chlorobenzyl chloride(611-19-8) 1H NMR spectrum [chemicalbook.com]

The Genesis of a Reagent: An In-depth Technical Guide to the Discovery and History of Organozinc Compounds

For the modern researcher, scientist, and drug development professional, a deep understanding of the tools of synthetic chemistry is paramount. This guide delves into the rich history and profound impact of organozinc reagents, from their serendipitous discovery to their indispensable role in modern organic synthesis. We will explore the foundational experiments, the evolution of key reactions, and the practical applications that continue to shape the landscape of molecular innovation.

Chapter 1: The Dawn of a New Era: Frankland's Discovery

The mid-19th century was a period of fervent exploration in the nascent field of organic chemistry. A central pursuit was the isolation and characterization of "organic radicals," hypothetical species believed to be the fundamental building blocks of organic molecules. It was in this context that English chemist Edward Frankland, while attempting to isolate the elusive ethyl radical, made a discovery that would forever alter the course of chemistry.[1][2]

In 1848, Frankland heated ethyl iodide with zinc metal in a sealed glass tube.[1][3][4] His expectation of isolating the ethyl radical was not met. Instead, he observed the formation of a volatile, colorless liquid that exhibited the startling property of igniting spontaneously upon contact with air.[1][3] This pyrophoric substance was diethylzinc ((C₂H₅)₂Zn), the first isolated organozinc compound, and its synthesis marked the birth of main-group organometallic chemistry.[3][5][6]

Frankland's initial experiments were fraught with challenges. Working without the benefit of modern inert atmosphere techniques, he meticulously heated the reactants in sealed glass tubes at high temperatures, a testament to the experimental fortitude of the era.[4] The highly reactive and air-sensitive nature of the product necessitated the development of novel handling methods.[3] This groundbreaking work not only introduced a new class of compounds but also laid the groundwork for the development of the theory of valence, a cornerstone of modern chemical bonding.[2] Frankland astutely observed that zinc consistently combined with two ethyl groups, a crucial insight that contributed to the concept of fixed combining capacities of elements.

Chapter 2: Expanding the Synthetic Arsenal: Key Reactions in Organozinc Chemistry

Frankland's discovery opened the floodgates to a new realm of synthetic possibilities. While diethylzinc itself found some use as an ethylating agent, the true potential of organozinc chemistry unfolded with the development of a series of named reactions that harnessed the unique reactivity of these reagents.

The Reformatsky Reaction: A Gateway to β-Hydroxy Esters

In 1887, the Russian chemist Sergey Nikolaevich Reformatsky reported a novel method for the synthesis of β-hydroxy esters.[7][8][9] This reaction, which now bears his name, involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of zinc metal.[1][7] The key to the reaction's success lies in the in situ formation of an organozinc reagent, often referred to as a Reformatsky enolate.[10]

Mechanism of the Reformatsky Reaction